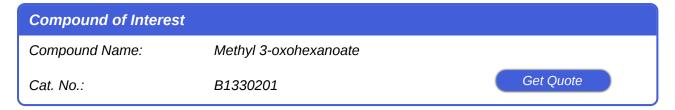


## An In-depth Technical Guide to Methyl 3-Oxohexanoate: Structure, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Methyl 3-oxohexanoate** is a versatile  $\beta$ -keto ester with significant applications in organic synthesis, serving as a key intermediate in the production of pharmaceuticals, fragrances, and polymers. This technical guide provides a comprehensive overview of its structural formula, physicochemical properties, detailed synthetic protocols, and thorough spectroscopic analysis. Furthermore, it explores its role in complex chemical transformations, such as the Hantzsch pyridine synthesis, a cornerstone in the development of calcium channel blockers like felodipine.

#### **Chemical Structure and Properties**

**Methyl 3-oxohexanoate**, also known as methyl butyrylacetate, is an organic compound with the molecular formula  $C_7H_{12}O_3$ .[1][2] Its structure features a methyl ester functional group and a ketone at the  $\beta$ -position of the hexanoate chain.

Structural Formula:

CH3CH2CH2COCH2COOCH3

**Key Physicochemical Properties:** 



A summary of the key physical and chemical properties of **methyl 3-oxohexanoate** is presented in Table 1. This data is essential for its handling, storage, and application in various chemical reactions.

Property	Value	Reference(s)
Molecular Weight	144.17 g/mol	[3]
CAS Number	30414-54-1	[3]
Appearance	Colorless to almost colorless clear liquid	[3]
Melting Point	-44 to -42 °C	[3]
Boiling Point	84 - 86 °C / 14 mmHg	[3]
Density	1.020 g/cm <sup>3</sup>	[3]
Refractive Index	1.430	[3]
Solubility	Soluble in alcohol.[4]	

### Synthesis of Methyl 3-Oxohexanoate

The primary method for the synthesis of **methyl 3-oxohexanoate** is the Claisen condensation, a carbon-carbon bond-forming reaction between two esters in the presence of a strong base.[5] [6]

## **Experimental Protocol: Claisen Condensation**

This protocol describes the synthesis of **methyl 3-oxohexanoate** from methyl butyrate and methyl acetate using sodium methoxide as the base.

#### Materials:

- Methyl butyrate
- Methyl acetate
- Sodium methoxide



- Anhydrous diethyl ether
- · Dilute hydrochloric acid
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Separatory funnel
- Distillation apparatus

#### Procedure:

- Reaction Setup: A dry, 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium methoxide (1 equivalent) and anhydrous diethyl ether.
- Addition of Esters: A mixture of methyl butyrate (1 equivalent) and methyl acetate (1
  equivalent) is added dropwise to the stirred suspension of sodium methoxide in diethyl ether
  at room temperature.
- Reaction: After the addition is complete, the reaction mixture is gently refluxed for 2-3 hours.
   The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: The reaction mixture is cooled to room temperature and then poured into a mixture
  of crushed ice and dilute hydrochloric acid to neutralize the excess base and quench the
  reaction.



- Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure methyl 3-oxohexanoate.

## **Spectroscopic Data and Analysis**

The structure of **methyl 3-oxohexanoate** can be confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

#### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.7	S	3H	-OCH₃
~3.4	S	2H	-COCH₂CO-
~2.5	t	2H	-CH₂CO-
~1.6	sextet	2H	-CH <sub>2</sub> CH <sub>2</sub> CO-
~0.9	t	3H	CH <sub>3</sub> CH <sub>2</sub> -

Note: Predicted values based on typical chemical shifts for similar functional groups.[1]

#### <sup>13</sup>C NMR Spectroscopy



The <sup>13</sup>C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (ppm)	Assignment
~202	C=O (ketone)
~167	C=O (ester)
~52	-OCH₃
~49	-COCH <sub>2</sub> CO-
~45	-CH₂CO-
~17	-CH2CH2CO-
~13	CH <sub>3</sub> CH <sub>2</sub> -

Note: Predicted values based on typical chemical shifts for similar functional groups.

#### Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule.[7][8]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2960	Medium to Strong	C-H stretch (alkyl)
~1745	Strong	C=O stretch (ester)
~1715	Strong	C=O stretch (ketone)
~1200-1300	Strong	C-O stretch (ester)

#### **Mass Spectrometry**

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.



m/z	Interpretation
144	Molecular ion (M+)
113	M <sup>+</sup> - OCH₃
101	M <sup>+</sup> - CH₂CO
71	M <sup>+</sup> - COOCH₃
43	CH <sub>3</sub> CH <sub>2</sub> CH <sub>2</sub> +

Note: Predicted fragmentation pattern based on common fragmentation pathways for esters and ketones.

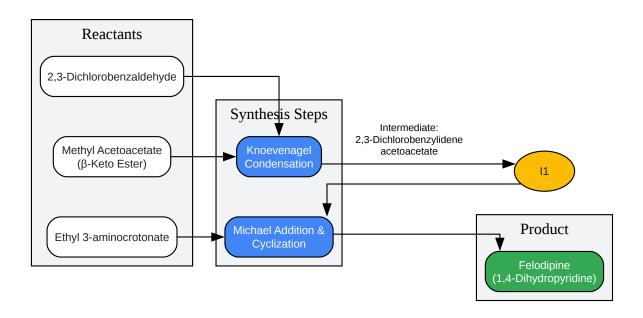
## **Applications in Drug Development**

**Methyl 3-oxohexanoate** and its analogs, such as methyl acetoacetate, are crucial intermediates in the synthesis of various pharmaceuticals. A prominent example is their use in the Hantzsch pyridine synthesis to produce 1,4-dihydropyridine derivatives, a class of compounds known for their efficacy as calcium channel blockers in the treatment of hypertension.[9][10]

# Logical Workflow: Hantzsch Pyridine Synthesis of Felodipine

The following diagram illustrates the logical workflow for the synthesis of the antihypertensive drug felodipine, highlighting the role of a  $\beta$ -keto ester like methyl acetoacetate, an analog of **methyl 3-oxohexanoate**.[11][12][13]





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